molecular formula C14H11IN2O2 B11977201 N'-(4-hydroxybenzylidene)-2-iodobenzohydrazide CAS No. 303065-85-2

N'-(4-hydroxybenzylidene)-2-iodobenzohydrazide

Cat. No.: B11977201
CAS No.: 303065-85-2
M. Wt: 366.15 g/mol
InChI Key: OQYIZXRSEPZKIX-CXUHLZMHSA-N
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Description

N'-(4-Hydroxybenzylidene)-2-iodobenzohydrazide is a hydrazone derivative synthesized via the condensation of 2-iodobenzohydrazide with 4-hydroxybenzaldehyde. Its structure features a benzohydrazide backbone substituted with an iodine atom at the ortho position and a 4-hydroxybenzylidene group at the hydrazide nitrogen (Fig. 1). This compound is part of a broader class of hydrazones, which are known for their versatile biological activities, including antimicrobial, antifungal, and antioxidant properties .

Properties

CAS No.

303065-85-2

Molecular Formula

C14H11IN2O2

Molecular Weight

366.15 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C14H11IN2O2/c15-13-4-2-1-3-12(13)14(19)17-16-9-10-5-7-11(18)8-6-10/h1-9,18H,(H,17,19)/b16-9+

InChI Key

OQYIZXRSEPZKIX-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)O)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-iodobenzohydrazide. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The imine (C=N) bond can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N’-(4-hydroxybenzylidene)-2-iodobenzohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Flexibility : The hydrazone scaffold allows modular substitution, enabling tuning of electronic and steric properties for targeted applications .

Bioactivity Optimization: Introducing electron-withdrawing groups (e.g., NO₂, I) enhances antifungal and antioxidant activities, while electron-donating groups (e.g., NH₂, OCH₃) improve antibacterial effects .

Structural Insights : X-ray crystallography of analogs (e.g., (E)-N'-(4-hydroxybenzylidene)-2-nitrobenzohydrazide) reveals planar conformations stabilized by intramolecular O-H⋯N hydrogen bonds, critical for molecular recognition .

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